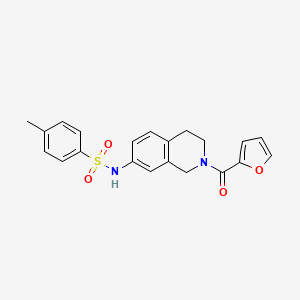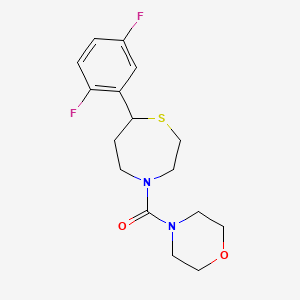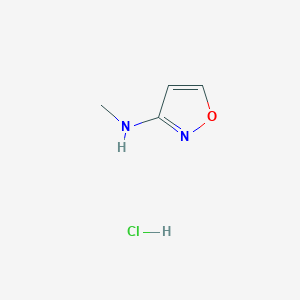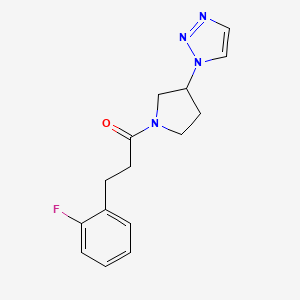
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as FUB-144, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indole-based synthetic cannabinoid family and has been found to exhibit high affinity for the CB1 and CB2 receptors in the endocannabinoid system. In
Wissenschaftliche Forschungsanwendungen
Chemosensors
One notable application of compounds similar to "1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one" is in the development of chemosensors. A study by Maity and Govindaraju (2010) demonstrated the synthesis of a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate with a triazole linker through click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, based on internal charge transfer (ICT) mechanisms. The application in selective metal ion sensing underscores the compound's utility in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
Antimicrobial Activity
Another research avenue is the synthesis of novel compounds for antimicrobial activity. Nagamani et al. (2018) synthesized new 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, showcasing their potential against various microbial strains. This research highlights the compound's role in developing new antimicrobial agents, an area of significant interest in medical research and drug development (Nagamani et al., 2018).
Luminescence and Sensitization
Compounds with the 1,2,3-triazole motif have also been explored for their luminescent properties and potential in sensitizing metal emissions. Park et al. (2014) designed triarylboron-functionalized dipicolinic acids that effectively sensitized the emissions of Eu(III) and Tb(III) ions. Such applications are crucial in the development of new luminescent materials for optical devices, sensors, and imaging technologies (Park et al., 2014).
Corrosion Inhibition
Ma et al. (2017) investigated the use of 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic media, a critical area for industrial applications, including petroleum and chemical industries. Their research underscores the importance of these compounds in protecting metal surfaces against corrosion, thereby extending the lifespan of materials and reducing maintenance costs (Ma et al., 2017).
Fluorescence Chemosensors
Lastly, Wang et al. (2021) developed a novel pyridinium salt derivative for the selective and sensitive quenching of acetate and fluorine ions. This work contributes to the field of chemical sensing, offering potential applications in environmental monitoring and analytical chemistry (Wang et al., 2021).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(11-19)20-10-8-17-18-20/h1-4,8,10,13H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUDAQWBWBXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2914733.png)
![(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2914734.png)
![2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid](/img/structure/B2914735.png)
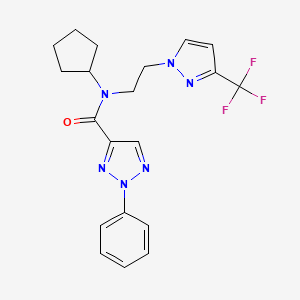
![ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2914741.png)

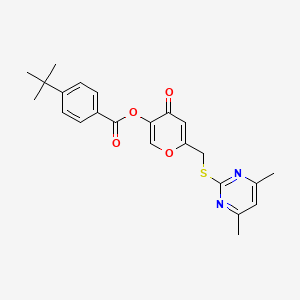
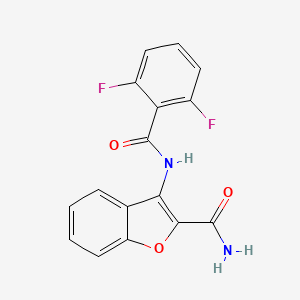
![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)
